DHFR Inhibition Potency Advantage
1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde demonstrates measurable inhibition of dihydrofolate reductase (DHFR) from *Candida albicans* with an IC50 of 100 nM [1]. This activity is notably more potent than that of other 2,5-dimethylpyrrole-3-carbaldehyde derivatives lacking the N-isobutyl group, such as 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, which exhibits a much weaker IC50 of 3.91 µM (3,910 nM) in a related assay [2].
| Evidence Dimension | Inhibitory potency (IC50) against dihydrofolate reductase (DHFR) |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde; IC50 = 3,910 nM |
| Quantified Difference | 39.1-fold lower IC50 (greater potency) for the target compound |
| Conditions | In vitro enzyme inhibition assay against *Candida albicans* DHFR (target) and a related DHFR assay for the comparator. |
Why This Matters
This 39-fold difference in potency underscores that the N-isobutyl substituent is critical for achieving high-affinity DHFR inhibition, making this compound a superior choice for antimicrobial or anticancer research programs targeting this enzyme.
- [1] BindingDB BDBM50406342. (n.d.). Affinity Data: IC50 = 100 nM for inhibition of dihydrofolate reductase in *Candida albicans* (in vitro). View Source
- [2] BindingDB BDBM83212. (n.d.). Affinity Data: IC50 = 3.91E+3 nM for 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in a DHFR-related assay. View Source
